1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Medicinal chemistry Physicochemical profiling ADME prediction

1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 2279122-67-5) is a disubstituted pyrazole-3-carboxamide heterocycle, belonging to a compound class extensively explored for modulating enzyme and receptor targets in central nervous system, inflammatory, and metabolic disorders. The compound features a 1-isopropyl substituent, a 5-methyl group, and a primary carboxamide at the 3-position, yielding a molecular weight of 167.21 g/mol and a computed XLogP3-AA of 0.5.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 2279122-67-5
Cat. No. B2720327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide
CAS2279122-67-5
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCC1=CC(=NN1C(C)C)C(=O)N
InChIInChI=1S/C8H13N3O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3,(H2,9,12)
InChIKeyAXRUGAFWUCNQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 2279122-67-5): Core Structural and Procurement Profile


1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 2279122-67-5) is a disubstituted pyrazole-3-carboxamide heterocycle, belonging to a compound class extensively explored for modulating enzyme and receptor targets in central nervous system, inflammatory, and metabolic disorders. The compound features a 1-isopropyl substituent, a 5-methyl group, and a primary carboxamide at the 3-position, yielding a molecular weight of 167.21 g/mol and a computed XLogP3-AA of 0.5 [1]. This specific substitution pattern distinguishes it from both the unsubstituted pyrazole-3-carboxamide core and mono-substituted analogs, influencing hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways critical for target engagement and pharmacokinetic optimization [2].

Why 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide Cannot Be Interchanged with Generic Pyrazole-3-carboxamides


Generic substitution among pyrazole-3-carboxamide analogs is scientifically unsound due to the profound impact of N1-alkylation and C5-substitution on both pharmacodynamic potency and ADME properties. Even minor structural changes can alter the pKa of the pyrazole ring, shift the conformational preference of the carboxamide group, and disrupt key hydrogen-bond interactions with target residues. For 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide specifically, the combined presence of the isopropyl group at N1 and the methyl group at C5 creates a steric and electronic environment that differs markedly from analogs such as 1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1877913-92-2) or 5-methyl-1H-pyrazole-3-carboxamide (CAS 402-61-9), the latter being a known D-amino acid oxidase inhibitor with an IC50 of 0.91 μM [1]. Direct substitution without quantitative comparative data risks unpredictable changes in target selectivity, cellular permeability, and metabolic clearance [2].

Quantitative Differentiation of 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide Against Closest Analogs


Substituent-Driven Physicochemical Differentiation: Lipophilicity vs. 5-Methyl-1H-pyrazole-3-carboxamide

The computed octanol-water partition coefficient (XLogP3-AA) for 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is 0.5, representing a substantial increase in lipophilicity compared to the non-alkylated analog 5-methyl-1H-pyrazole-3-carboxamide, which has a predicted XLogP of approximately -0.5 [1]. This difference of approximately 1.0 log unit corresponds to a roughly 10-fold higher theoretical membrane partition coefficient, which directly impacts passive cellular permeability and blood-brain barrier penetration potential. The 1-isopropyl group contributes an additional 2 heavy atoms and increases the topological polar surface area from 60.9 Ų to a value that remains below 90 Ų, preserving favorable CNS drug-likeness thresholds [1].

Medicinal chemistry Physicochemical profiling ADME prediction

Hydrogen Bond Donor Count Reduction Relative to Primary Carboxamide Analogs

1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide possesses exactly one hydrogen bond donor (the primary amide NH2 group), consistent with its computed HBD count of 1 [1]. This distinguishes it from N1-unsubstituted analogs such as 5-methyl-1H-pyrazole-3-carboxamide, which retain the N1-H proton and therefore have a HBD count of 2. The reduction in hydrogen bond donor count by one unit decreases the desolvation penalty associated with transferring the compound from aqueous medium to a hydrophobic binding pocket, potentially improving binding thermodynamics for targets with enclosed active sites [2]. Additionally, the tertiary nitrogen at N1 eliminates a potential site for Phase II glucuronidation, altering metabolic stability relative to N1-H analogs.

Medicinal chemistry Molecular recognition Drug design

Rotatable Bond Constraint: Conformational Restriction vs. 1-Isopropyl-1H-pyrazole-3-carboxamide

The compound has 2 rotatable bonds (the isopropyl C-N bond and the carboxamide C-C bond), identical to the 5-des-methyl analog 1-isopropyl-1H-pyrazole-3-carboxamide [1]. However, the presence of the C5-methyl group introduces steric hindrance adjacent to the carboxamide, restricting the rotational freedom of the amide group compared to the 5-des-methyl analog. This subtle conformational restriction can pre-organize the carboxamide into a binding-competent conformation, potentially improving binding entropy and target selectivity. While both compounds have the same computed rotatable bond count of 2, the effective conformational space sampled by the 5-methyl analog is reduced [2].

Conformational analysis Ligand efficiency Target engagement

Metabolic Vulnerability: Absence of N1-Glucuronidation Site vs. 5-Methyl-1H-pyrazole-3-carboxamide

The N1-isopropyl substitution eliminates the acidic N-H proton present in 5-methyl-1H-pyrazole-3-carboxamide, which is a known site for direct glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes [1]. N-glucuronidation of pyrazole N-H can lead to rapid clearance and poor oral bioavailability. By blocking this metabolic soft spot, 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide is predicted to exhibit improved metabolic stability in hepatocyte assays compared to the N1-H analog. While direct metabolic stability data for the target compound is not publicly available, this inference is consistent with well-established structure-metabolism relationships for N-alkylated versus N-H heterocycles [2].

Drug metabolism Pharmacokinetics Lead optimization

Recommended Application Scenarios for 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide (CAS 2279122-67-5) Based on Differential Evidence


Medicinal Chemistry SAR Exploration of N1-Alkylation Effects on Pyrazole Carboxamide Potency and Selectivity

Procure 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide as a specific tool compound for systematic structure-activity relationship (SAR) studies comparing N1-alkylation states (isopropyl vs. unsubstituted vs. other alkyl groups) in pyrazole-3-carboxamide series. The compound's increased lipophilicity (XLogP3-AA = 0.5) and reduced hydrogen bond donor count (HBD = 1) relative to N1-H analogs make it a key reference point for assessing the impact of N1-substitution on cellular permeability, target engagement, and metabolic stability, as outlined in Section 3 [1].

In Vitro Metabolic Stability Profiling of Pyrazole Carboxamide Lead Series

Employ 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide as a metabolic stability comparator in hepatocyte or microsomal incubation assays alongside its N1-H analog 5-methyl-1H-pyrazole-3-carboxamide. Directly test the class-level inference that N1-isopropyl substitution blocks N-glucuronidation and extends metabolic half-life, providing quantitative intrinsic clearance data to guide lead optimization of pyrazole carboxamide drug candidates [1].

CNS Drug Discovery Programs Requiring Controlled BBB Penetration

Utilize 1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies to evaluate the impact of moderate lipophilicity (XLogP3 = 0.5) and low HBD count on blood-brain barrier penetration. The compound's physicochemical profile falls within favorable CNS drug-like space, and its procurement enables direct comparison with analogs having different substitution patterns to deconvolute the contributions of N1-alkylation and C5-methylation to CNS exposure [1].

Fragment-Based Drug Design Using 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide as a Privileged Scaffold

Source the compound as a fragment-like building block (MW = 167.21, heavy atom count = 12) for fragment-based screening or structure-guided optimization. The pre-organized carboxamide geometry enforced by the C5-methyl group, combined with the lipophilic isopropyl handle, provides a defined vector for growing into adjacent binding pockets while maintaining favorable ligand efficiency metrics, as supported by the conformational evidence in Section 3 [1].

Quote Request

Request a Quote for 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.